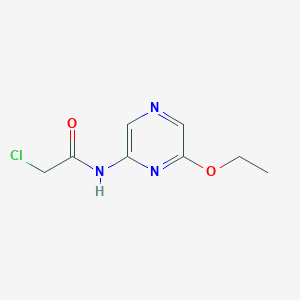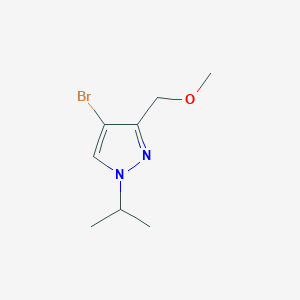
4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BIMP and is a pyrazole derivative that has a bromine atom, an isopropyl group, and a methoxymethyl group attached to the pyrazole ring.
Aplicaciones Científicas De Investigación
4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole has various scientific research applications. One of the most significant applications of BIMP is in the field of medicinal chemistry. This compound has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurological disorders. BIMP has also been studied for its potential as a radiotracer in positron emission tomography (PET) imaging.
Mecanismo De Acción
The mechanism of action of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole is not fully understood. However, studies have suggested that BIMP may work by inhibiting various enzymes and signaling pathways that are involved in disease progression. For example, BIMP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole has various biochemical and physiological effects. For example, BIMP has been shown to inhibit the growth of cancer cells in vitro and in vivo. BIMP has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, BIMP has been shown to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole is its high yield and purity during synthesis. This makes it an ideal compound for use in various lab experiments. However, one of the limitations of BIMP is its limited solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole. One direction is to further explore its potential as a therapeutic agent in the treatment of various diseases. Another direction is to investigate its potential as a radiotracer in PET imaging. Additionally, more studies are needed to fully understand the mechanism of action of BIMP and its biochemical and physiological effects. Finally, further research is needed to develop more efficient synthesis methods for BIMP.
Conclusion:
In conclusion, 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of BIMP in various fields.
Métodos De Síntesis
The synthesis of 4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole can be achieved through various methods. One of the most commonly used methods is the reaction of 4-bromo-1H-pyrazole with isopropyl alcohol and paraformaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid. This method yields BIMP with a high yield and purity.
Propiedades
IUPAC Name |
4-bromo-3-(methoxymethyl)-1-propan-2-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2O/c1-6(2)11-4-7(9)8(10-11)5-12-3/h4,6H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUAITHAVJBWQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)COC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-isopropyl-3-(methoxymethyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one](/img/structure/B2909472.png)
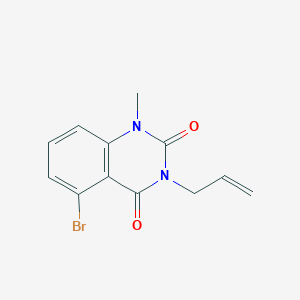
![N-cyclohexyl-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea](/img/structure/B2909475.png)
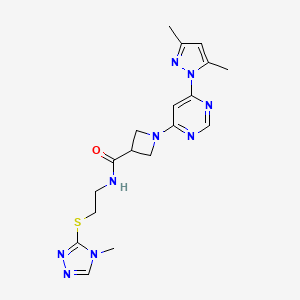

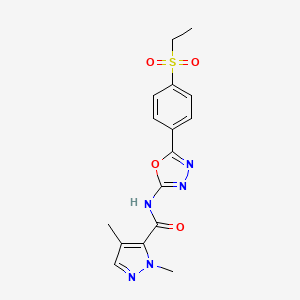
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethylbenzamide](/img/structure/B2909484.png)
![3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B2909485.png)

![7-Methyl-1-(3-nitrophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2909487.png)

![N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2909491.png)

